Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
The synthesis of Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate alkylating agent, followed by esterification to introduce the carboxylate group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can coordinate with metal ions through the nitrogen atoms in the imidazo[1,2-a]pyridine ring, forming stable complexes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Known for its anti-inflammatory properties.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and antiviral effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-10-12(13(16)17-3)15-7-5-4-6-11(15)14-10/h9H,4-8H2,1-3H3 |
InChI Key |
GFOHJSJTBSRKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC |
Origin of Product |
United States |
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